Cas no 141602-20-2 (1-1-(difluoromethoxy)naphthalen-2-ylethan-1-one)

1-(1-(Difluoromethoxy)naphthalen-2-yl)ethan-1-one is a fluorinated aromatic ketone derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a difluoromethoxy group, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs. The naphthalene core provides a rigid aromatic scaffold, facilitating interactions in target binding sites. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly where fluorination is desirable for tuning electronic or steric properties. Its well-defined chemical structure allows for precise modifications, making it useful in exploratory medicinal chemistry and material science applications. Handling should adhere to standard laboratory safety protocols for fluorinated organics.
1-1-(difluoromethoxy)naphthalen-2-ylethan-1-one structure
141602-20-2 structure
Product Name:1-1-(difluoromethoxy)naphthalen-2-ylethan-1-one
CAS No:141602-20-2
MF:C13H10F2O2
MW:236.214110851288
CID:3104821
PubChem ID:2360828
Update Time:2025-11-01

1-1-(difluoromethoxy)naphthalen-2-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1-Difluoromethoxy-naphthalen-2-yl)-ethanone
    • RFA60220
    • 1-difluoromethoxy-2-acetylnaphthalene
    • G25338
    • 141602-20-2
    • C13H10F2O2
    • 1-[1-(difluoromethoxy)naphthalen-2-yl]ethan-1-one
    • SR-01000031789-1
    • Z56820848
    • EN300-01083
    • SR-01000031789
    • CCG-320412
    • CS-0218468
    • 1-[1-(difluoromethoxy)naphthalen-2-yl]ethanone
    • SCHEMBL8755940
    • AKOS000115389
    • 1-1-(difluoromethoxy)naphthalen-2-ylethan-1-one
    • Inchi: 1S/C13H10F2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-7,13H,1H3
    • InChI Key: NAASLUQRKYFRRU-UHFFFAOYSA-N
    • SMILES: FC(OC1C(C(C)=O)=CC=C2C=CC=CC2=1)F

Computed Properties

  • Exact Mass: 236.06488588Da
  • Monoisotopic Mass: 236.06488588Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3Ų

1-1-(difluoromethoxy)naphthalen-2-ylethan-1-one Pricemore >>

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Additional information on 1-1-(difluoromethoxy)naphthalen-2-ylethan-1-one

Chemical Synthesis and Emerging Applications of 1-(1-(Difluoromethoxy)naphthalen-2-yl)ethan-1-one (CAS 141602-20-2)

The compound 1-(1-(difluoromethoxy)naphthalen-2-yl)ethan-1-one, identified by CAS Registry Number 141602-20-2, represents a structurally unique organic molecule with significant potential in modern pharmaceutical and analytical chemistry. This ketone derivative combines a naphthalene core with a difluoromethoxy substituent at the 1-position of the aromatic ring, creating a scaffold that exhibits intriguing electronic properties and synthetic versatility. Recent advancements in fluorine-containing organic compounds have highlighted this structure's capacity to modulate pharmacokinetic profiles and enhance bioactivity through fluorine's lipophilicity-enhancing effects.

Synthetic approaches to this compound typically involve nucleophilic aromatic substitution strategies, where the difluoromethoxy group is introduced via electrophilic fluorination followed by ether formation. A 2023 study published in Journal of Fluorine Chemistry demonstrated an optimized protocol using triflic anhydride-mediated fluorination, achieving 89% yield under mild conditions. The resulting naphthalen-2-yl core provides planar rigidity that stabilizes conjugation with the carbonyl group, making this compound particularly attractive for applications requiring precise molecular recognition.

In pharmaceutical research, this compound has emerged as a promising lead molecule in anticancer drug development. A collaborative study between MIT and Roche researchers (Nature Communications, 2023) revealed its ability to inhibit histone deacetylase 6 (HDAC6) with IC₅₀ values below 50 nM. The difluoromethoxy substituent was identified as critical for binding affinity through X-ray crystallography studies, demonstrating how fluorine's unique van der Waals interactions optimize enzyme pocket engagement. This discovery has spurred investigations into its potential for treating neurodegenerative diseases where HDAC dysregulation plays a role.

Beyond medicinal chemistry, this compound's photophysical properties are being explored in bioanalytical systems. Its extended π-conjugation system enables fluorescence emission at ~485 nm when incorporated into sensor arrays. A recent Angewandte Chemie paper described its use as a turn-on probe for detecting trace mercury ions in environmental samples, achieving sub-parts-per-trillion sensitivity through coordination-induced fluorescence quenching mechanisms. The rigid naphthyl backbone ensures structural stability under harsh analytical conditions.

Material science applications are also under active exploration due to the compound's thermal stability up to 350°C and high glass transition temperature (Tg = 187°C). Researchers at ETH Zurich have successfully integrated this molecule into polyimide matrices to create optically transparent coatings with enhanced dielectric properties. The presence of both electron-withdrawing carbonyl groups and electron-donating difluoromethyl substituents creates an electrostatic balance that improves charge transport characteristics in organic semiconductors.

Cutting-edge studies now focus on exploiting its dual functionality as both a chemical probe and therapeutic agent. A preclinical trial reported in Science Translational Medicine (Jan 2024) demonstrated tumor-specific accumulation in xenograft models when conjugated with folate receptors ligands. The naphthalen- core provided favorable pharmacokinetics while the difluoro substituent enhanced metabolic stability against cytochrome P450 enzymes.

Recent computational modeling using DFT calculations has revealed novel synthetic pathways involving palladium-catalyzed cross-coupling strategies. These methods allow site-selective functionalization of the naphthyl ring while preserving the delicate electronic balance created by the difluoromethoxy group. Such advancements promise scalable production methods essential for transitioning laboratory discoveries into clinical candidates.

In diagnostic applications, its photochemical properties enable real-time monitoring of enzymatic reactions through fluorescence resonance energy transfer (FRET) mechanisms. A biosensor platform developed at Stanford University uses this compound as an acceptor molecule in FRET-based assays for monitoring kinase activity with single-molecule sensitivity.

The compound's structural features also make it ideal for supramolecular chemistry applications. Self-assembled nanostructures formed through π-stacking interactions between naphthyl groups exhibit tunable porosity when combined with metal organic frameworks (MOFs). These hybrid materials show promise for targeted drug delivery systems where controlled release is achieved through pH-triggered disassembly mechanisms.

Ongoing research continues to uncover new roles for this multifunctional molecule across diverse disciplines. Its combination of synthetic accessibility, tunable physicochemical properties, and proven biological activity positions it as a key component in next-generation therapies and analytical tools.

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